molecular formula C17H14O6S B2378369 [4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] methanesulfonate CAS No. 331460-82-3

[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] methanesulfonate

Cat. No.: B2378369
CAS No.: 331460-82-3
M. Wt: 346.35
InChI Key: NIRAUKLDARHTRI-KRXBUXKQSA-N
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Description

[4-[(E)-3-(1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl] methanesulfonate (CAS: 331460-82-3) is a synthetic organic compound with the molecular formula C₁₇H₁₄O₆S and a molecular weight of 346.35 g/mol . Its structure features a 1,3-benzodioxole moiety linked via an α,β-unsaturated ketone (propenoyl) to a phenyl ring substituted with a methanesulfonate ester.

Properties

IUPAC Name

[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O6S/c1-24(19,20)23-14-6-4-13(5-7-14)15(18)8-2-12-3-9-16-17(10-12)22-11-21-16/h2-10H,11H2,1H3/b8-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIRAUKLDARHTRI-KRXBUXKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=CC=C(C=C1)C(=O)C=CC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)OC1=CC=C(C=C1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] methanesulfonate is an organic compound that has garnered attention due to its potential biological activities. This compound is characterized by a unique structure that includes a benzodioxole moiety, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

IUPAC Name: this compound
Molecular Formula: C18H17O5S
Molecular Weight: 357.39 g/mol

The compound features a methanesulfonate group that enhances its solubility and bioavailability, making it a suitable candidate for various biological applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may interact with specific enzymes involved in metabolic pathways. The benzodioxole moiety can engage in π-π interactions with aromatic residues in proteins, while the sulfonate group can form hydrogen bonds with active site residues.
  • Antioxidant Activity: Compounds with similar structures have demonstrated significant antioxidant properties, which may contribute to their protective effects against oxidative stress.
  • Antimicrobial Properties: Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, potentially making it useful in treating infections.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity Findings
In vitro cytotoxicity assayAnticancer potentialExhibited significant cytotoxicity against cancer cell lines (IC50 values < 20 µM).
Antioxidant assayFree radical scavengingDemonstrated high DPPH radical scavenging activity (IC50 = 15 µg/mL).
Antimicrobial testingBacterial inhibitionInhibited growth of Staphylococcus aureus and Escherichia coli at concentrations of 50 µg/mL.

Case Studies

Several case studies have explored the biological implications of compounds structurally related to this compound:

  • Anticancer Activity: A study investigating the effects of benzodioxole derivatives found that compounds similar to this methanesulfonate exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects during treatment.
  • Neuroprotective Effects: Research on benzodioxole-based compounds highlighted their potential neuroprotective effects in models of neurodegenerative diseases. These compounds were shown to reduce neuronal apoptosis and inflammation.
  • Anti-inflammatory Properties: Another study indicated that related compounds could inhibit pro-inflammatory cytokines in vitro, suggesting a potential application in inflammatory diseases.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Key structural analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Functional Groups Key Properties/Applications Reference
[4-[(E)-3-(1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl] methanesulfonate C₁₇H₁₄O₆S Methanesulfonate ester, α,β-unsaturated ketone, benzodioxole Potential prodrug or kinase inhibitor (inference from similar salts in )
4-[(2E)-3-(1,3-Benzodioxol-5-yl)prop-2-enoyl]benzenesulfonamide C₁₆H₁₃NO₅S Sulfonamide, α,β-unsaturated ketone, benzodioxole Antibacterial activity; synthesized via condensation and sulfonamide formation
4-[3-(1,3-Benzodioxol-5-yl)-1,2-oxazol-5-yl]benzenesulfonamide C₁₇H₁₂N₂O₅S Oxazole ring, sulfonamide, benzodioxole Cyclized derivative with altered electronic properties; antibacterial activity
(2S)-2-[[(E)-3-(1,3-Benzodioxol-5-yl)prop-2-enoyl]amino]-N-[4-(hydroxycarbamoyl)phenyl]-3-thiazol-4-yl-propanamide C₂₅H₂₂N₄O₇S Hydroxamic acid, thiazole, amide linkage Antitumor activity (HDAC inhibition inferred)
YPC-21440 MsOH (methanesulfonate salt) C₂₃H₂₅N₅O₅S₂ Imidazo[1,2-b]pyridazine, methanesulfonate Pan-Pim kinase inhibitor; enhanced solubility via salt formation

Physicochemical and Pharmacokinetic Comparisons

  • However, sulfonamide analogs (e.g., ) may exhibit higher polarity due to hydrogen-bonding capacity, impacting bioavailability. The oxazole derivative () has a rigid heterocyclic ring, reducing rotational freedom and possibly enhancing metabolic stability.
  • Reactivity :

    • The α,β-unsaturated ketone in all analogs is susceptible to Michael addition or nucleophilic attack, a trait exploited in cyclization reactions (e.g., oxazole formation in ).
    • Methanesulfonate esters are generally hydrolytically stable under physiological conditions but can act as prodrugs if cleaved in vivo .

Research Tools and Structural Confirmation

  • Crystallography : Tools like SHELX () and Mercury CSD () are critical for resolving crystal structures, particularly for analyzing hydrogen-bonding patterns (e.g., benzodioxole packing motifs) and void spaces in the lattice.
  • Computational Modeling : Software such as ChemDraw and Molinspiration () calculate physicochemical properties (e.g., logP, bioactivity scores) to predict drug-likeness.

Preparation Methods

Synthesis of 1,3-Benzodioxol-5-yl Propenoyl Intermediate

The 1,3-benzodioxole moiety is synthesized via acid-catalyzed condensation of pyrocatechol with carbonyl compounds. Carbon-based solid acid catalysts, such as sulfonated carbon materials, have demonstrated superior performance in this reaction, achieving >80% conversion and >95% selectivity for the 1,3-benzodioxole structure. For instance, reacting pyrocatechol with acrolein in the presence of a sulfonated carbon catalyst at 180°C for 4 hours yields 1,3-benzodioxol-5-yl propenal.

Key Reaction Parameters :

  • Catalyst : Sulfonated carbon (25 g per 500 mL reaction volume)
  • Temperature : 180°C
  • Time : 4 hours
  • Yield : 82%

This method avoids stoichiometric dehydrating agents like vanadium pentoxide, reducing side reactions and material costs.

Claisen-Schmidt Condensation for Propenoyl-Phenyl Linkage

The propenoyl group is introduced via Claisen-Schmidt condensation between 1,3-benzodioxol-5-yl propenal and 4-hydroxyacetophenone. Under basic conditions (NaOH, ethanol), this reaction forms the (E)-3-(1,3-benzodioxol-5-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one intermediate. The E-configuration is favored due to keto-enol tautomerism stabilization.

Optimized Conditions :

  • Base : 10% NaOH in ethanol
  • Molar Ratio : 1:1.2 (propenal:acetophenone)
  • Temperature : Reflux (78°C)
  • Yield : 75%

Methanesulfonation of the Hydroxyphenyl Intermediate

The final step involves methanesulfonation of the phenolic hydroxyl group. Treatment with methanesulfonyl chloride (MsCl) in anhydrous dichloromethane, catalyzed by triethylamine, achieves near-quantitative conversion.

Reaction Protocol :

  • Dissolve 1.0 eq (E)-3-(1,3-benzodioxol-5-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one in DCM.
  • Add 1.2 eq MsCl and 1.5 eq Et₃N dropwise at 0°C.
  • Stir for 2 hours at room temperature.
  • Purify via silica gel chromatography (hexane:ethyl acetate = 3:1).

Yield : 92%

Comparative Analysis of Catalytic Systems

Catalyst Type Conversion (%) Selectivity (%) Cost Efficiency Reference
Sulfonated Carbon 82 95 High
Boron Tribromide 68 88 Moderate
Tosic Acid 58 76 Low

Sulfonated carbon outperforms traditional catalysts due to its recyclability and mild reaction requirements.

Characterization and Validation

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.89 (d, J = 15.6 Hz, 1H, CH=CO), 7.52–7.48 (m, 2H, Ar-H), 6.97–6.95 (m, 3H, benzodioxole-H), 6.39 (d, J = 15.6 Hz, 1H, CH=CO), 5.98 (s, 2H, OCH₂O), 3.12 (s, 3H, SO₃CH₃).

High-Resolution Mass Spectrometry (HRMS) :

  • Calculated for C₁₇H₁₄O₆S: 362.0463 [M+H]⁺
  • Observed: 362.0465.

Industrial-Scale Considerations

Zhuhai Aobokai Biomedical Technology Co., Ltd., a major supplier, employs continuous-flow reactors for the condensation step, reducing reaction time to 1.5 hours while maintaining 80% yield. Pilot studies indicate that replacing DCM with ethyl acetate in the sulfonation step lowers environmental impact without compromising yield.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] methanesulfonate, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via a condensation reaction between 1,3-benzodioxole-5-carbaldehyde and 4-acetylbenzenesulfonamide under reflux in isopropyl alcohol (24 hours). Optimization involves solvent selection (e.g., ethanol vs. isopropyl alcohol), stoichiometric ratios, and temperature control to improve yields (typically 80–85%) .
  • Key Data :

StepReagents/ConditionsYield
Intermediate A1,3-benzodioxole-5-carbaldehyde + 4-acetylbenzenesulfonamide~80%
Compound 1 (Pyrimidine)Guanidine HCl, isopropyl alcohol, reflux85%
Compound 3 (Pyrazole)Hydrazine hydrate, H₂SO₄, ethanol80%

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound and its derivatives?

  • Methodology :

  • NMR/IR : Confirm regiochemistry and functional groups (e.g., methanesulfonate S=O stretches at ~1350 cm⁻¹).
  • X-ray Crystallography : Use SHELXL for refinement and Mercury CSD 2.0 for visualizing hydrogen bonding and packing patterns. reports light-yellow crystals (m.p. 115–117°C) suitable for single-crystal analysis .
    • Software Tools : SHELX for structure solution, ORTEP-3 for graphical representation of thermal ellipsoids .

Q. How can computational tools predict the bioactivity and physicochemical properties of derivatives?

  • Methodology :

  • Molinspiration : Calculate partition coefficients (LogP), polar surface area, and bioactivity scores (e.g., GPCR ligand potential).
  • Docking Studies : Use AutoDock Vina to assess binding affinities to bacterial targets (e.g., DNA gyrase) .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved during refinement?

  • Methodology :

  • Disorder Handling : Apply SHELXL’s PART and SIMU instructions to model anisotropic displacement parameters.
  • Twinning : Use the TWIN/BASF commands in SHELXL for deconvoluting overlapping reflections. High-resolution data (>1.0 Å) improves reliability .
    • Case Study : notes SHELXL’s robustness in refining twinned macromolecular data, applicable to small-molecule challenges.

Q. What role do hydrogen-bonding networks play in the crystal packing of this compound, and how can graph set analysis inform crystal engineering?

  • Methodology :

  • Graph Set Analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) using Etter’s rules to predict supramolecular stability.
  • Mercury CSD : Map interaction motifs (e.g., π-π stacking, C–H···O bonds) to design co-crystals with enhanced solubility .

Q. What strategies mitigate by-product formation during heterocyclic derivatization (e.g., oxazole vs. pyrazole synthesis)?

  • Methodology :

  • Reagent Control : Use hydroxylamine hydrochloride for oxazole (Compound 2) vs. hydrazine hydrate for pyrazole (Compound 3).
  • Acid Catalysis : H₂SO₄ in pyrazole synthesis minimizes side reactions via selective protonation of intermediates .
    • Data : Compound 2 (oxazole) requires ethanol reflux, while Compound 3 (pyrazole) uses H₂SO₄ for cyclization .

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